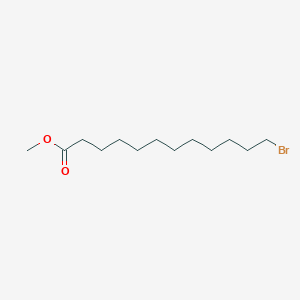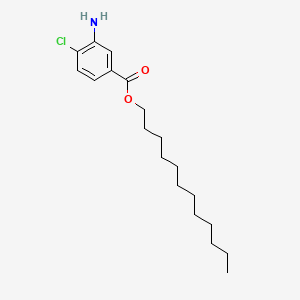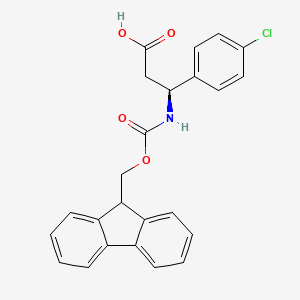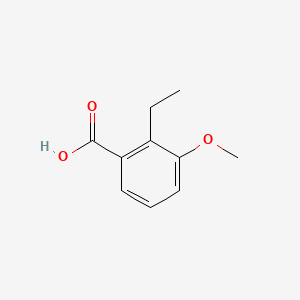
2-Ethyl-3-methoxybenzoic acid
Vue d'ensemble
Description
2-Ethyl-3-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as vanillic acid derivatives, have been studied for their inhibitory effects on amylolytic enzymes
Mode of Action
As a structurally related compound, vanillic acid derivatives have been shown to interact with amylolytic enzymes, leading to their inhibition . It is possible that 2-Ethyl-3-methoxybenzoic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Related compounds such as vanillic acid derivatives have been associated with the inhibition of amylolytic enzymes . This suggests that this compound could potentially influence carbohydrate metabolism, but more research is needed to confirm this.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its LogP value is 1.82, indicating some degree of lipophilicity, which could influence its distribution and bioavailability .
Action Environment
It is known to be stable under normal conditions and should be stored in a dry, room temperature environment
Analyse Biochimique
Biochemical Properties
2-Ethyl-3-methoxybenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound can also affect gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of immune responses. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in animal models have identified threshold doses beyond which the adverse effects become significant. These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. Additionally, this compound can interact with cofactors like NADH and FADH2, affecting their availability and utilization in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Binding proteins may also play a role in its transport and localization, ensuring that it reaches its target sites within the cell. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its proper localization and function. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of benzoic acid. In this process, benzoic acid reacts with an alkylating agent, such as bromoethane, in the presence of a base catalyst. The reaction is typically carried out under heated conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The product is then purified through crystallization or distillation techniques to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-ethyl-3-methoxybenzaldehyde or this compound.
Reduction: Formation of 2-ethyl-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
2-Ethyl-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-methoxybenzoic acid
- 3-Methoxybenzoic acid
- 2-Ethylbenzoic acid
Comparison: 2-Ethyl-3-methoxybenzoic acid is unique due to the specific positioning of its ethyl and methoxy groups, which can influence its reactivity and biological activity. Compared to 2-methyl-3-methoxybenzoic acid, the ethyl group provides different steric and electronic effects, potentially altering its chemical behavior and interactions .
Propriétés
IUPAC Name |
2-ethyl-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOEMMGBRUEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482244 | |
| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-51-3 | |
| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



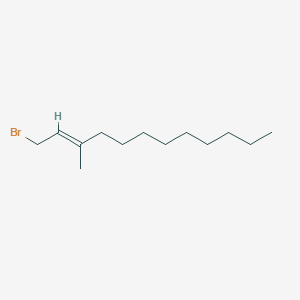
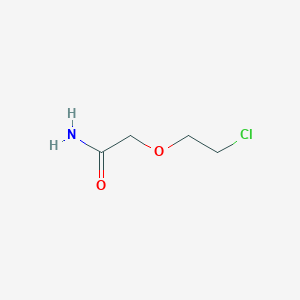

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

